methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C16H12F3NO4S and its molecular weight is 371.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
1. Synthetic Routes and Reaction Conditions: Synthesis of methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can be achieved through several routes. A common method involves the condensation of 3,4-difluoroaniline with an appropriate sulfone precursor in the presence of a base, followed by esterification with methyl acrylate. The reactions typically occur under controlled temperatures, often ranging from ambient to slightly elevated conditions, to ensure the desired product formation.
2. Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and the use of specialized reactors to enhance efficiency. Careful control of parameters like temperature, pressure, and the concentration of reactants is crucial in the industrial setting.
Chemical Reactions Analysis
1. Types of Reactions: Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the double bond or other functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions allow for the modification of the aromatic rings or the acrylate moiety.
2. Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions vary based on the desired reaction, typically involving specific solvents, temperatures, and catalysts.
3. Major Products Formed: Depending on the reactions, major products can include oxidized derivatives, reduced amines, and substituted acrylates. Each product retains the core structure of the original compound while exhibiting new chemical properties.
Scientific Research Applications
1. Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity patterns facilitate the development of novel synthetic methodologies.
2. Biology: Biological research utilizes this compound for studying interactions with enzymes and receptors. Its structural motifs are explored for potential biological activities.
3. Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as leads for developing new drugs targeting specific biological pathways.
4. Industry: Industrially, methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate finds applications in the synthesis of advanced materials and specialty chemicals. Its reactivity can be harnessed for creating polymers and other high-performance materials.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, influencing their activity. The fluorine atoms enhance its binding affinity and stability, while the acrylate group allows for potential covalent modifications of target proteins. The precise pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
1. Similar Compounds: Compounds similar to methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate include:
Methyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-fluorophenyl)sulfonyl]acrylate
2. Highlighting Uniqueness: The unique feature of this compound lies in its specific substitution pattern and the combination of fluorinated aromatic rings with the acrylate functionality. This configuration imparts distinct reactivity and binding properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c1-24-16(21)15(9-20-10-6-7-11(17)13(19)8-10)25(22,23)14-5-3-2-4-12(14)18/h2-9,20H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFZNMLYMECSL-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.